molecular formula C15H20O B13177798 1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane

1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane

Cat. No.: B13177798
M. Wt: 216.32 g/mol
InChI Key: FPCVHBVIEGQGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[410]heptane is a bicyclic compound characterized by its unique structure, which includes a phenyl group, an isopropyl group, and an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the oxabicycloheptane ring system . The reaction conditions often include the use of cyclopentenes as substrates, which undergo aminoacyloxylation to form the desired bicyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions and cellular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a similar ring system but containing a nitrogen atom.

    2-Azabicyclo[3.1.0]hexane: A related compound with a different ring size and nitrogen incorporation.

    Diazabicyclo[2.2.1]heptane: A compound with two nitrogen atoms in the bicyclic structure.

Uniqueness

1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane is unique due to its specific combination of a phenyl group, an isopropyl group, and an oxabicycloheptane ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-phenyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C15H20O/c1-11(2)12-8-9-15(14(10-12)16-15)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3

InChI Key

FPCVHBVIEGQGNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(C(C1)O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.